molecular formula C12H11NO2 B8327008 1-benzyloxy-1H-pyrrole-3-carbaldehyde

1-benzyloxy-1H-pyrrole-3-carbaldehyde

Cat. No.: B8327008
M. Wt: 201.22 g/mol
InChI Key: PLFNEEUWIRYPPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyloxy-1H-pyrrole-3-carbaldehyde is a pyrrole-derived heterocyclic compound featuring a benzyloxy substituent at the 1-position and a formyl group (carbaldehyde) at the 3-position. Pyrroles are aromatic five-membered rings containing one nitrogen atom, which confers distinct electronic properties compared to pyrazoles (two nitrogen atoms). The benzyloxy group (an ether-linked benzyl moiety) and carbaldehyde functional group make this compound a versatile intermediate in organic synthesis, particularly for pharmaceutical and materials science applications.

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

1-phenylmethoxypyrrole-3-carbaldehyde

InChI

InChI=1S/C12H11NO2/c14-9-12-6-7-13(8-12)15-10-11-4-2-1-3-5-11/h1-9H,10H2

InChI Key

PLFNEEUWIRYPPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CON2C=CC(=C2)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are selected for comparison due to shared structural motifs (heterocyclic cores, carbaldehyde groups, or benzyl/benzoyl substituents):

Table 1: Structural and Functional Group Comparison

Compound Name Core Heterocycle Substituents Key Functional Groups
1-Benzyloxy-1H-pyrrole-3-carbaldehyde Pyrrole 1-benzyloxy, 3-carbaldehyde Ether, Aldehyde
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde (4a) Pyrazole 1-benzoyl, 3-phenyl, 4-carbaldehyde Ketone, Aldehyde
1-Benzoyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde (4c) Pyrazole 1-benzoyl, 4-carbaldehyde, 3-(4-OCH3) Ketone, Aldehyde, Ether
1-Benzyl-5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde Pyrrole 1-benzyl, 5-hydroxymethyl, 2-carbaldehyde Amine, Alcohol, Aldehyde

Structural and Electronic Differences

  • Core Heterocycles: Pyrrole (1 N atom): Exhibits moderate aromaticity with electron-rich π-systems, making it reactive toward electrophilic substitution. The lone electron pair on nitrogen contributes to resonance stabilization. Pyrazoles are less electron-rich than pyrroles, influencing reactivity .
  • Substituent Effects: Benzyloxy (ether) vs. Benzoyl (ketone): The benzyloxy group in the target compound is electron-donating via resonance, while the benzoyl group in pyrazole derivatives (e.g., 4a) is electron-withdrawing. This difference alters the electron density of the heterocycle, impacting reactivity and interactions with biological targets . Carbaldehyde Position: The 3-position in pyrroles vs.

Physicochemical Properties

Data from pyrazole derivatives (4a–4d) and pyrrole analogs provide insights into expected properties:

Table 2: Spectroscopic and Analytical Data Comparison
Compound IR (C=O stretch, cm⁻¹) ¹H NMR (Aldehyde δ, ppm) Elemental Analysis (C/H/N/O%)
4a 1647 (CHO) 9.1–9.32 C:74.02, H:4.20, N:10.14
4c 1629 (CHO) 9.7 C:70.64, H:4.57, N:9.09
Target (Expected) ~1650 (CHO) ~9.5–10.0 (aldehyde) Predicted: C: ~70%, H: ~4.5%
  • IR Spectroscopy : The aldehyde C=O stretch in pyrroles is expected near 1650 cm⁻¹, consistent with pyrazole analogs .
  • ¹H NMR : Aldehyde protons in pyrroles typically resonate upfield compared to pyrazoles due to reduced electron withdrawal from the single nitrogen atom.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.